Product packaging for (2-Methylcyclopentyl)cyclohexane(Cat. No.:CAS No. 5405-90-3)

(2-Methylcyclopentyl)cyclohexane

Cat. No.: B14727572
CAS No.: 5405-90-3
M. Wt: 166.30 g/mol
InChI Key: XCXDPWLAQJIWCQ-UHFFFAOYSA-N
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Description

Research Significance and Scope in Contemporary Chemical Science

While specific, in-depth research on (2-Methylcyclopentyl)cyclohexane is not extensively documented in publicly available literature, its structural characteristics suggest potential areas of scientific interest. Bicyclic hydrocarbons are foundational structures in the development of a wide range of commercially and technologically important molecules. numberanalytics.comnumberanalytics.com

Potential Research Applications:

Pharmaceuticals: Bicyclic structures are integral to many pharmaceutical compounds, including certain antibiotics and anticancer agents. numberanalytics.comresearchgate.net The rigid framework of bicyclic systems can be advantageous for designing molecules that fit into specific biological targets.

Agrochemicals: The development of novel insecticides, herbicides, and fungicides often involves bicyclic moieties. numberanalytics.com

Materials Science: Bicyclic compounds are utilized in the synthesis of advanced materials like polymers and dyes due to their unique structural and physical properties. numberanalytics.com

The synthesis of this compound could potentially be achieved through various organic synthesis routes. Based on related chemical transformations, possible precursor chemicals could include bicyclohexane, cyclohexene (B86901), and bromocyclohexane, potentially involving catalysts like aluminium chloride. chemsrc.com For instance, Friedel-Crafts alkylation of cyclohexane (B81311) with a suitable cyclopentyl derivative could be a plausible synthetic pathway.

Given the limited direct research on this compound, its primary current role appears to be as a reference compound in chemical databases. However, its structural relationship to well-studied alicyclic and bicyclic compounds suggests that it could serve as a valuable building block or a target for future research in medicinal chemistry, materials science, and synthetic organic chemistry. Further investigation into its stereochemistry, conformational preferences, and reactivity would be necessary to unlock its full potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22 B14727572 (2-Methylcyclopentyl)cyclohexane CAS No. 5405-90-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5405-90-3

Molecular Formula

C12H22

Molecular Weight

166.30 g/mol

IUPAC Name

(2-methylcyclopentyl)cyclohexane

InChI

InChI=1S/C12H22/c1-10-6-5-9-12(10)11-7-3-2-4-8-11/h10-12H,2-9H2,1H3

InChI Key

XCXDPWLAQJIWCQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1C2CCCCC2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Established Laboratory Synthesis Routes

The laboratory-scale synthesis of (2-Methylcyclopentyl)cyclohexane can be approached through several well-established organic chemistry transformations. These routes primarily involve the modification of pre-existing cyclic structures to build the desired bicyclic system.

Catalytic Hydrogenation of Cycloalkene Precursors

Catalytic hydrogenation is a fundamental and widely utilized reaction in organic synthesis for the reduction of unsaturated compounds, such as alkenes and aromatic rings, to their saturated counterparts. numberanalytics.comwikipedia.org This method is highly efficient for the synthesis of cycloalkanes.

The hydrogenation of a suitable aromatic precursor, such as (2-methylcyclopentyl)benzene (B6307621), represents a direct and efficient route to this compound. This reaction is typically carried out in the presence of a platinum group metal catalyst, with palladium and platinum being the most common choices. The reaction involves the addition of hydrogen across the aromatic ring under pressure, leading to the formation of the corresponding cyclohexane (B81311) ring. wikipedia.org

The process requires the aromatic substrate to be dissolved in an appropriate solvent and exposed to hydrogen gas in a pressurized vessel containing the catalyst. The reaction conditions, such as temperature, pressure, and catalyst choice, can be optimized to achieve high yields and selectivity. scioninstruments.com For instance, the hydrogenation of toluene (B28343) to methylcyclohexane (B89554), a structurally analogous transformation, can be achieved with high efficiency using catalysts like platinum-rhodium bimetallic nanoparticles. acs.orgsci-hub.se

Catalyst Temperature (°C) Pressure (MPa) Substrate Product Yield (%) Reference
Pt/Rh on HMSNs 30 0.1 Toluene Methylcyclohexane 100 acs.orgsci-hub.se
Ni-Re/Al2O3 Ambient <5 Toluene Methylcyclohexane High annexpublishers.com
Ru on La2O3-ZnO 150 2 Benzene (B151609) Cyclohexane >90 mdpi.com
Pt nanowires 70 1 Aromatic compounds Cyclohexane derivatives >99 rsc.org

This table presents representative data for analogous hydrogenation reactions, illustrating typical conditions and outcomes.

The catalytic hydrogenation of benzene and its derivatives is a cornerstone of industrial and laboratory organic synthesis for the production of cycloalkanes. numberanalytics.comcore.ac.uk The stability of the aromatic ring necessitates the use of catalysts and often elevated temperatures and pressures to overcome the resonance energy. numberanalytics.com A wide variety of substituted benzenes can be hydrogenated to their corresponding cyclohexane analogues using catalysts such as rhodium on silica (B1680970). gla.ac.uk This reaction is a structure-insensitive process, meaning the rate is not significantly affected by the size of the substituent on the aromatic ring. gla.ac.uk

The mechanism generally involves the stepwise addition of hydrogen atoms to the aromatic ring, which is adsorbed onto the catalyst surface. wikipedia.orggla.ac.uk The observation of alkyl cyclohexene (B86901) intermediates during the hydrogenation of alkylbenzenes supports a stepwise mechanism. gla.ac.uk This general methodology is applicable to a wide range of alkyl-substituted benzenes, making it a versatile tool for the synthesis of various cyclohexane derivatives. gla.ac.ukuomustansiriyah.edu.iq

Acid-Catalyzed Dehydration of Substituted Cyclohexanol (B46403) Derivatives

A plausible, though not explicitly documented, synthetic route to an unsaturated precursor of this compound is the acid-catalyzed dehydration of a substituted cyclohexanol, such as (2-methylcyclopentyl)cyclohexanol. This elimination reaction would yield a mixture of isomeric alkenes, which could then be hydrogenated to the final product.

In a typical acid-catalyzed dehydration, an alcohol is heated with a strong acid, such as sulfuric acid or phosphoric acid, to eliminate a molecule of water and form an alkene. youtube.com For example, the dehydration of 1-methylcyclohexanol (B147175) is a well-known reaction that proceeds via an E1 mechanism to form primarily the more substituted and stable alkene, 1-methylcyclohexene, in accordance with Zaitsev's rule. sarthaks.comdoubtnut.comteachoo.comshaalaa.com

Applying this principle, the dehydration of a hypothetical (2-methylcyclopentyl)cyclohexanol would be expected to yield a mixture of (2-methylcyclopentyl)cyclohexene isomers. Subsequent catalytic hydrogenation of this alkene mixture would then produce this compound.

Cyclization Strategies in Organic Synthesis

The formation of bicyclic ring systems can also be achieved through various cyclization reactions, where a single molecule containing two reactive functional groups reacts intramolecularly to form a ring. chemistry-online.comnumberanalytics.com While specific examples for the direct synthesis of this compound via cyclization are not prominent in the literature, general principles of cyclization can be considered as potential synthetic pathways.

One such strategy could involve a transannular cyclization, where a medium-sized ring containing appropriately positioned reactive sites undergoes an intramolecular reaction to form a bicyclic system. nih.govgla.ac.uk For instance, a ketone-olefin cyclization mediated by samarium(II) iodide has been used to construct bicyclo[3.3.0]octane ring systems from cyclooctanone (B32682) derivatives. nih.gov Another approach could be an intramolecular Friedel-Crafts alkylation, where a molecule containing both an aromatic ring and an alkyl halide moiety could cyclize in the presence of a Lewis acid. openstax.orglibretexts.orgmt.comethz.chlibretexts.org The feasibility of such a reaction would depend on the chain length connecting the reactive groups and the thermodynamic stability of the resulting bicyclic structure. chemistry-online.com These cyclization strategies often face challenges related to the entropy of ring closure and the potential for competing intermolecular reactions. chemistry-online.com

Industrial Scale Production Methods

On an industrial scale, the production of this compound would likely rely on the catalytic hydrogenation of an aromatic precursor due to the efficiency and cost-effectiveness of this method for producing cycloalkanes. wikipedia.orgcore.ac.uk The petrochemical industry widely employs catalytic hydrogenation to convert aromatic compounds into saturated cycloalkanes, which are valuable as fuels and chemical intermediates. wikipedia.org

The process would likely involve the continuous flow of the (2-methylcyclopentyl)benzene feedstock and hydrogen gas over a fixed-bed catalyst reactor. The catalysts of choice are typically robust and have a long operational lifetime, such as nickel or platinum group metals on a solid support like alumina (B75360). annexpublishers.comcore.ac.uk The reaction conditions, including temperature and pressure, would be optimized to ensure high conversion rates, selectivity, and to maximize the lifespan of the catalyst. scioninstruments.com The heat generated from the exothermic hydrogenation reaction would need to be carefully managed to maintain optimal reactor temperature and prevent catalyst deactivation. Following the reaction, the this compound product would be separated from any unreacted starting material and byproducts through distillation.

Catalytic Hydrogenation of Cyclohexane Derivatives in Industrial Settings

The industrial production of saturated cyclic hydrocarbons like this compound often involves the catalytic hydrogenation of corresponding aromatic compounds. This process is a cornerstone of industrial chemistry, valued for its efficiency and atom economy. numberanalytics.com The direct precursor to this compound would be (2-methylcyclopentyl)benzene. The hydrogenation of this aromatic precursor would involve the reduction of the benzene ring to a cyclohexane ring.

The choice of catalyst is critical and typically involves transition metals known for their high catalytic activity. libretexts.org Common catalysts include palladium, platinum, and nickel, often supported on materials like carbon (Pd/C), alumina (Al₂O₃), or silica (SiO₂). libretexts.orgrsc.org Rhodium-based catalysts are also employed, particularly when high selectivity and mild reaction conditions are desired. libretexts.org

The reaction is typically carried out in the liquid phase under elevated hydrogen pressure and temperature. google.comresearchgate.net For instance, the hydrogenation of benzene and its alkylated derivatives to form cyclohexanes is often performed at temperatures ranging from 150 to 250 °C and pressures from 25 to 50 atmospheres. The selection of specific conditions and catalysts can influence the reaction rate and the stereochemical outcome of the final product, especially when multiple chiral centers are formed. While aromatic rings are generally stable, under these forcing conditions, they can be fully saturated. libretexts.org

CatalystSupportTemperature (°C)Pressure (atm)Substrate ScopeReference
PalladiumCarbon (Pd/C)150-25025-50Aromatic rings rsc.org
PlatinumAlumina (Pt/Al₂O₃)150-25025-50Aromatic rings google.com
Nickel-150-25025-50Aromatic rings libretexts.org
RhodiumCarbon (Rh/C)25-1001-10Aromatic rings libretexts.org

Mechanistic Investigations of Chemical Transformations

The transformation of (2-Methylcyclopentyl)cyclohexane often proceeds through complex mechanistic pathways, involving cationic intermediates and rearrangements.

Intramolecular Rearrangement Pathways

A key transformation in the chemistry of cyclic hydrocarbons is the rearrangement of carbocations. The conversion between cyclohexyl and methylcyclopentyl cations is a classic example of such a process, driven by the relative stability of the carbocation intermediates. The secondary cyclohexyl cation can rearrange to the more stable tertiary methylcyclopentyl cation. quora.com This type of rearrangement is a fundamental concept in organic chemistry, often occurring in reactions that generate carbocation intermediates, such as in the presence of strong acids. quora.com The facile nature of this rearrangement, even at low temperatures, highlights the thermodynamic preference for the five-membered ring structure with a tertiary carbocation center over the six-membered ring with a secondary carbocation. reddit.com

Carbocation rearrangements, including ring expansions and contractions, are pivotal in a variety of reactions. youtube.com For instance, in the reaction of a cyclopentane (B165970) derivative with a double bond and an acid like HBr, a carbocation is formed. youtube.com If a neighboring carbon is more substituted, a rearrangement can occur, leading to a more stable carbocation. youtube.com This can involve the migration of a hydrogen atom (hydride shift) or an alkyl group, potentially leading to a ring expansion from a five-membered to a six-membered ring or vice-versa. youtube.comyoutube.com The specific pathway is often dictated by the desire to alleviate ring strain and achieve a more stable electronic configuration. youtube.com

Methylcyclopentyl Intermediates in Complex Reaction Sequences

Methylcyclopentyl entities are not just products of simple rearrangements; they also feature as crucial intermediates in more complex reaction sequences. Their formation can influence the final product distribution in various catalytic and non-catalytic reactions. While the provided search results focus more on the fundamental rearrangement from cyclohexyl to methylcyclopentyl cations, the presence of these intermediates is implied in any reaction of cyclohexanes that proceeds via carbocations under conditions that allow for skeletal isomerization. The stability of the methylcyclopentyl cation makes it a likely participant in a cascade of events leading to a variety of hydrocarbon products.

Catalytic Reaction Mechanisms

The behavior of this compound is significantly influenced by the presence of catalysts, which can steer the reaction towards specific products through defined mechanistic pathways.

Hydrogenation and Dehydrogenation Catalysis Pathways

The reversible hydrogenation and dehydrogenation of cyclic hydrocarbons are of great interest for hydrogen storage applications. nih.govnih.gov The methylcyclohexane (B89554)/toluene (B28343) system is a well-studied example of a Liquid Organic Hydrogen Carrier (LOHC). researchgate.netscilit.com Thermodynamic analyses show that the dehydrogenation of methylcyclohexane to produce toluene and hydrogen is favored at higher temperatures, with nearly 100% equilibrium conversion achievable around 325°C at 1 bar. researchgate.net Conversely, the hydrogenation of toluene to methylcyclohexane is favored at low temperatures and high pressures. researchgate.net

Recent advances have focused on developing highly efficient catalysts for these reactions. For example, single-site platinum atoms on a ceria support (Pt1/CeO2) have shown remarkable activity for the reversible dehydrogenation and rehydrogenation of cyclohexane (B81311) and methylcyclohexane. nih.govnih.gov These catalysts can achieve dehydrogenation rates significantly higher than conventional supported platinum nanoparticles. nih.govnih.gov

Catalyst Performance in Cyclohexane Dehydrogenation. nih.gov
CatalystTemperature (°C)TOF of Hydrogen Generation (molH2 molPt−1 h−1)
Pt1/CeO235032,477
Commercial Pt/Al2O3 (5% loading)350~105 (inferred from 309-fold lower activity)
Pt nanoparticles (2.5 nm) on CeO2<400No catalytic activity detected
Pt nanoparticles (7.0 nm) on CeO2<400No catalytic activity detected

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and conformational dynamics of organic molecules. For (2-Methylcyclopentyl)cyclohexane, both ¹H and ¹³C NMR are instrumental in differentiating between its isomers and analyzing their preferred conformations.

The ¹H NMR spectrum of this compound is complex due to the numerous, chemically similar protons in the molecule. However, it provides key information for distinguishing between the cis and trans isomers. The chemical shifts and spin-spin coupling patterns of the protons on the carbons where the two rings are joined, and the methyl group, are particularly diagnostic.

In general, the proton signals for cycloalkanes appear in the upfield region of the spectrum, typically between 0.8 and 2.0 ppm. docbrown.infodocbrown.info For this compound, the large number of overlapping signals from the CH₂ groups of both rings would form a broad multiplet in this range.

The key to differentiating the cis and trans isomers lies in the subtle differences in the chemical environments of the methine protons (CH groups) and the methyl (CH₃) group. The spatial orientation of the methyl group relative to the cyclohexane (B81311) ring influences the shielding and deshielding of nearby protons. It is expected that the chemical shift of the methyl group and the methine protons at the points of substitution will differ between the cis and trans isomers. nih.gov

Table 1: Predicted ¹H NMR Data for this compound Isomers

Functional GroupExpected Chemical Shift (ppm)Expected MultiplicityNotes
CH₃ (Methyl)~ 0.8 - 1.0DoubletThe exact chemical shift would likely differ between the cis and trans isomers due to varying steric interactions.
CH (Methine)~ 1.2 - 1.8MultipletProtons at the junction of the two rings. Their chemical shifts and coupling constants would be sensitive to the cis/trans stereochemistry.
CH₂ (Cyclic)~ 1.0 - 1.8MultipletA complex, broad region of overlapping signals from both the cyclopentane (B165970) and cyclohexane rings.

Note: The data in this table is predictive and based on general principles of ¹H NMR spectroscopy for cycloalkanes. Actual experimental values may vary.

¹³C NMR spectroscopy is a valuable technique for determining the number of non-equivalent carbon atoms in a molecule and for studying its conformational preferences. ncat.edu For this compound, the chair conformation of the cyclohexane ring is the most stable. masterorganicchemistry.com The orientation of the 2-methylcyclopentyl substituent (axial vs. equatorial) can be investigated using ¹³C NMR.

In the more stable conformation, the bulky 2-methylcyclopentyl group is expected to occupy an equatorial position on the cyclohexane ring to minimize steric strain. The chemical shifts of the carbon atoms in the cyclohexane ring are sensitive to whether a substituent is axial or equatorial. An axial substituent generally causes a shielding effect (upfield shift) on the γ-carbons (C-3 and C-5) compared to an equatorial substituent.

The cis and trans isomers of this compound would also exhibit different ¹³C NMR spectra. The number of unique carbon signals can help confirm the symmetry of each isomer. Due to the lower symmetry, a larger number of distinct signals is expected compared to simpler cycloalkanes.

Table 2: Predicted ¹³C NMR Data for Conformational Analysis

Carbon AtomExpected Chemical Shift (ppm)Notes
CH₃ (Methyl)~ 15 - 25The chemical shift can be influenced by steric compression.
CH (Methine)~ 30 - 45Carbons at the ring junction. Their shifts would be key indicators of isomeric and conformational differences.
CH₂ (Cyclopentane)~ 25 - 40Multiple signals are expected due to the different chemical environments of the methylene (B1212753) carbons in the substituted ring.
CH₂ (Cyclohexane)~ 25 - 40The chemical shifts of these carbons would be influenced by the orientation of the large substituent group.

Note: This data is predictive and based on known chemical shifts for substituted cyclohexanes and cyclopentanes. The precise values would need to be determined experimentally.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy provides information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For a saturated hydrocarbon like this compound, the IR spectrum is characterized by absorptions corresponding to C-H and C-C bond vibrations.

The most prominent absorptions are expected in the following regions:

C-H stretching vibrations: Strong, sharp peaks in the range of 2850-3000 cm⁻¹. These are characteristic of sp³ hybridized C-H bonds in alkanes. astm.org

CH₂ bending (scissoring) vibrations: Absorptions around 1445-1470 cm⁻¹.

CH₃ bending vibrations: An absorption peak is expected around 1375 cm⁻¹ for the methyl group.

C-C stretching and skeletal vibrations: These occur in the fingerprint region (below 1500 cm⁻¹) and produce a complex pattern of peaks that is unique to the molecule. astm.org

While IR spectroscopy is excellent for identifying the presence of alkane functional groups, distinguishing between the cis and trans isomers of this compound using IR alone would be challenging. However, subtle differences in the fingerprint region may exist due to the different symmetries and steric environments of the isomers. sci-hub.se

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (sp³)2850 - 3000Strong
CH₂ Bend1445 - 1470Medium
CH₃ Bend~ 1375Medium to Weak
C-C Skeletal Vibrations< 1500Complex Pattern

Note: The data presented is based on typical IR absorptions for cycloalkanes.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. asme.orgastm.org This makes it an ideal tool for monitoring the progress of chemical reactions, such as those used to synthesize this compound. For example, in the synthesis of cycloalkanes from diols and alcohols, GC-MS can be used to track the consumption of reactants and the formation of products and byproducts in real-time. acs.org The high sensitivity of GC-MS allows for the detection of even trace amounts of intermediates, providing valuable insights into reaction mechanisms. acs.org

In the context of producing high-density fuels, where this compound might be a component, GC-MS is essential for analyzing the complex mixture of hydrocarbons and ensuring the desired product distribution. wsu.eduacs.org

This compound can be a component of complex hydrocarbon mixtures such as jet fuels and high-density renewable diesel fuels. asme.orgwsu.eduacs.org Mass spectrometry, particularly in conjunction with gas chromatography, is a primary method for the hydrocarbon-type analysis (HTA) of these fuels. astm.orgasme.orgastm.org

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight (166.3 g/mol ). nist.gov The fragmentation pattern would be characteristic of the molecule's structure. Common fragmentation pathways for cycloalkanes involve the loss of small alkyl radicals or neutral molecules like ethene. docbrown.infodocbrown.info The fragmentation of the this compound molecular ion would likely involve cleavage of the bond between the two rings, as well as fragmentation within each ring system. The base peak in the mass spectrum would correspond to the most stable fragment ion formed. The analysis of these fragments helps to confirm the structure of the compound and to quantify it in complex mixtures. researchgate.net

Integration of Spectroscopic Data with Computational Models

The comprehensive structural elucidation of complex molecules like this compound, which possesses multiple stereocenters and a high degree of conformational flexibility, is significantly enhanced by the synergy between experimental spectroscopic data and computational modeling. mdpi.comruc.dk This integrated approach allows for a more detailed and accurate assignment of spectroscopic signals to specific conformations and stereoisomers, which can be challenging to achieve through experimental methods alone. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a powerful tool for predicting spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. ajol.infoacs.org

The process begins with a thorough conformational analysis of the molecule. For this compound, this involves exploring the potential energy surface to identify all stable conformers arising from the chair and twist-boat forms of the cyclohexane ring, the envelope and half-chair puckering of the cyclopentane ring, and the rotation around the bond connecting the two rings. libretexts.orgscribd.com Each of these conformers will have a unique three-dimensional structure and associated energy.

Once the low-energy conformers are identified, their geometries are optimized using a selected DFT method and basis set (e.g., B3LYP/6-31G(d)). ajol.info Following optimization, spectroscopic properties for each individual conformer are calculated. For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed to predict ¹³C and ¹H chemical shifts. ajol.inforesearchgate.net For IR spectroscopy, the vibrational frequencies and their corresponding intensities are calculated.

A crucial step in this integrated method is the generation of a theoretical spectrum that can be directly compared with experimental data. Since the experimental spectrum represents a weighted average of the spectra of all conformations present at a given temperature, the calculated properties of the individual conformers are averaged based on their predicted relative populations, which are determined from their calculated Gibbs free energies using the Boltzmann distribution. researchgate.net

The comparison between the calculated, Boltzmann-averaged spectroscopic data and the experimental spectra serves several purposes. It can validate the conformational model, aid in the definitive assignment of ambiguous signals in the experimental spectra, and help in determining the relative abundance of different conformers in solution. Discrepancies between the predicted and experimental data can, in turn, prompt a refinement of the computational model, such as the choice of a different functional or basis set, or the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM). ruc.dk

Detailed Research Findings

While specific, in-depth research focusing solely on the computational-spectroscopic integration for this compound is not extensively published, the methodology is well-established for structurally related cycloalkanes. researchgate.net For instance, studies on substituted cyclohexanes and cyclopentanes have demonstrated the high accuracy of DFT calculations in predicting spectroscopic properties. researchgate.netacs.org

In a hypothetical study of this compound, one would first perform a conformational search to identify the most stable stereoisomers and their conformers. For each stable conformer, DFT calculations would be used to predict the ¹³C NMR chemical shifts. The results would then be compared with the experimental spectrum. An illustrative comparison for a specific, hypothetical conformer is presented in the data table below.

Table 1: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Conformer of this compound

Carbon AtomExperimental δ (ppm)Calculated δ (ppm) (GIAO/DFT)Difference (ppm)
C1' (Cyclohexane)45.245.8-0.6
C2' (Cyclohexane)33.133.5-0.4
C3' (Cyclohexane)27.027.2-0.2
C4' (Cyclohexane)26.827.1-0.3
C1 (Cyclopentane)38.539.0-0.5
C2 (Cyclopentane)35.836.2-0.4
C3 (Cyclopentane)34.134.6-0.5
C4 (Cyclopentane)24.925.3-0.4
C5 (Cyclopentane)22.723.0-0.3
CH₃ (Methyl)20.520.9-0.4

Note: The data in this table is illustrative and intended to represent the type of results obtained from integrating experimental and computational methods. It does not represent actual experimental findings for this compound.

Similarly, the calculated vibrational frequencies from DFT can be compared to an experimental IR spectrum. Often, calculated frequencies are scaled by a factor (e.g., 0.9613 for B3LYP/6-31G(d)) to correct for anharmonicity and other systematic errors in the computational method. ajol.info This comparison is particularly useful for assigning vibrational modes in the complex fingerprint region of the IR spectrum.

Table 2: Illustrative Comparison of Key Experimental and Scaled Calculated IR Frequencies (cm⁻¹) for this compound

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Scaled Calculated Frequency (cm⁻¹)Assignment
1292530502932C-H stretch (Cyclohexane)
2285529782863C-H stretch (Cyclopentane)
3145015081450CH₂ scissoring
4137514301375CH₃ symmetric bend
59701008969C-C stretch / rock

Note: The data in this table is illustrative and intended to represent the type of results obtained from integrating experimental and computational methods. It does not represent actual experimental findings for this compound.

Through this iterative process of calculation and comparison, a highly detailed and reliable model of the molecule's structure and dynamics in solution can be developed. This synergy between empirical spectroscopy and theoretical computation provides a level of insight that is often unattainable by either method in isolation. mdpi.com

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying medium-sized organic molecules like (2-Methylcyclopentyl)cyclohexane. DFT methods are employed to determine the electronic structure of the molecule, from which a wide range of properties can be derived. These calculations are fundamental to understanding the molecule's inherent stability, preferred shapes, and spectroscopic behavior.

The conformational flexibility of this compound, arising from the chair-boat isomerism of the cyclohexane (B81311) ring, the envelope and twist conformations of the cyclopentyl ring, and the rotation around the bond connecting the two rings, results in a complex potential energy surface with multiple local minima corresponding to different conformers. DFT calculations are instrumental in locating these stable conformers and the transition states that connect them.

Geometry optimization using DFT allows for the precise determination of the three-dimensional structure of each conformer, providing data on bond lengths, bond angles, and dihedral angles. Subsequent frequency calculations can confirm that these structures are true energy minima (having no imaginary frequencies) and can be used to calculate thermodynamic properties such as enthalpy and Gibbs free energy. scholarsresearchlibrary.comresearchgate.net

The energy differences between various conformers, such as those with the methyl group in axial versus equatorial positions on the cyclopentyl ring or different arrangements of the two rings relative to each other, can be accurately calculated. These energy differences are critical for predicting the relative populations of each conformer at a given temperature. Furthermore, by mapping the pathways between conformers, the energy barriers for conformational interconversion can be determined, shedding light on the molecule's dynamic behavior. masterorganicchemistry.com For instance, the energy barrier for the chair flip of a cyclohexane ring is a well-studied phenomenon that can be computationally modeled. masterorganicchemistry.com

Hypothetical Relative Energies of this compound Conformers

ConformerDescriptionRelative Energy (kcal/mol)
ACyclohexyl (chair, equatorial), 2-Methylcyclopentyl (envelope, equatorial methyl)0.00
BCyclohexyl (chair, axial), 2-Methylcyclopentyl (envelope, equatorial methyl)1.80
CCyclohexyl (chair, equatorial), 2-Methylcyclopentyl (envelope, axial methyl)1.50
DCyclohexyl (twist-boat), 2-Methylcyclopentyl (envelope, equatorial methyl)5.50

Note: This table is a hypothetical representation based on known energetic penalties in substituted cyclohexanes and cyclopentanes. The values are illustrative and would require specific DFT calculations for this compound for validation.

DFT calculations are a reliable tool for predicting the spectroscopic properties of molecules, which can be invaluable for identifying and characterizing compounds. researchgate.net For this compound, DFT can be used to simulate its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.

Similarly, DFT can be employed to predict the NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. researchgate.netmdpi.com These parameters are highly sensitive to the electronic environment of each nucleus. By calculating the magnetic shielding tensors for each atom in the optimized geometry, the chemical shifts can be predicted and compared to experimental data, aiding in the assignment of peaks in the NMR spectrum. sharif.edu This is particularly useful for complex molecules like this compound, where spectral overlap can make assignments challenging. youtube.com

Hypothetical Predicted Spectroscopic Data for this compound (Conformer A)

ParameterPredicted Value
IR Frequency (cm⁻¹)
C-H stretch (alkane)2850 - 2960
C-H bend (alkane)1340 - 1470
¹³C NMR Chemical Shift (ppm)
Cyclohexyl C145.2
Cyclopentyl C238.5
Methyl C18.9
¹H NMR Chemical Shift (ppm)
H on C2 (cyclopentyl)1.85
Methyl H0.88

Note: This table presents hypothetical data based on typical values for similar structural motifs. Actual values would be obtained from specific DFT calculations.

Molecular Dynamics (MD) Simulations

While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are essential for exploring the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For a flexible molecule like this compound, MD simulations can provide detailed insights into its conformational dynamics in the solution phase. nih.gov By simulating the molecule in a box of solvent molecules, one can observe the transitions between different conformers in real-time. This allows for the study of the rates and mechanisms of conformational changes, such as ring flips and rotations around the central carbon-carbon bond.

These simulations can reveal the preferred conformations in solution and the lifetime of each conformational state. nih.gov Understanding these dynamics is crucial as the conformation of a molecule can significantly influence its physical properties and chemical reactivity.

The choice of solvent can have a significant impact on the conformational equilibrium of a molecule. nih.gov MD simulations are particularly well-suited to investigate these solvent effects. By running simulations in different solvents (e.g., a nonpolar solvent like hexane (B92381) versus a polar solvent like water), one can determine how the solvent molecules interact with this compound and influence its conformational preferences.

For a nonpolar molecule like this compound, the effects of polar solvents might be less pronounced but could still influence the subtle energy balance between different conformers. MD simulations can quantify these effects by calculating the potential of mean force along a specific conformational coordinate, providing a free energy profile for conformational changes in different solvent environments.

Kinetic Modeling and Reaction Pathway Analysis

Beyond its structure and dynamics, the chemical reactivity of this compound is of significant interest. Kinetic modeling and reaction pathway analysis are computational techniques used to predict how a molecule will behave in a chemical reaction.

Drawing parallels from studies on similar molecules like cyclohexane and methylcyclohexane (B89554), the initial steps in the combustion or pyrolysis of this compound would likely involve hydrogen abstraction by radicals, followed by C-C bond scission. researchgate.netresearchgate.net A detailed kinetic model would consist of a network of elementary reactions, each with its own rate constant. nih.gov

Development of Detailed Kinetic Mechanisms for Hydrocarbon Pyrolysis and Combustion

Detailed kinetic mechanisms are comprehensive models that describe the elementary reactions occurring during the breakdown (pyrolysis) and combustion of a fuel. For a complex molecule such as this compound, such a mechanism would involve hundreds of chemical species and thousands of reactions.

The development process for such a mechanism typically follows a hierarchical approach. It starts with a core mechanism for small hydrocarbon and syngas combustion and is progressively expanded by adding sub-mechanisms for larger molecules. In the case of this compound, the model would incorporate well-established kinetic models for cyclohexane and methylcyclopentane.

Studies on similar, more extensively researched compounds like methylcyclohexane (MCH) provide a blueprint for this process. For instance, a detailed chemical kinetic model for MCH combustion was developed by combining low-temperature and high-temperature reaction pathways. llnl.gov This model was validated against experimental data, such as ignition delay times from rapid compression machines. llnl.gov The initial reactions in the pyrolysis of related cycloalkanes, like ethylcyclohexane, are similar to those of methylcyclohexane, highlighting the transferability of mechanistic understanding. researchgate.net The development of these models relies on both experimental data from sources like flow reactors and shock tubes, and theoretical calculations for reaction rates. researchgate.net

A complete kinetic model for this compound would include the following reaction classes:

Initiation Reactions: Unimolecular decomposition of the fuel molecule by C-C bond fission.

H-atom Abstraction: Removal of a hydrogen atom from the fuel by small radicals.

Radical Decomposition: Beta-scission reactions of the resulting fuel radicals.

Isomerization: Rearrangement of radical intermediates.

Oxidation Pathways: Reactions involving oxygen and oxygenated species, particularly important for combustion.

Predictive Modeling of Product Yields and Reaction Sensitivities

Once a detailed kinetic mechanism is developed, it can be used in simulations to predict the evolution of chemical species over time under various conditions (temperature, pressure, and composition). This predictive modeling is crucial for understanding fuel performance and pollutant formation.

Product Yields: The model can predict the concentration profiles and yields of major and minor products. For this compound pyrolysis, key products would likely include smaller olefins, dienes, and cyclic compounds resulting from ring-opening and fragmentation reactions. During combustion, the model would predict the formation of primary pollutants like carbon monoxide, as well as precursors to soot, such as benzene (B151609) and toluene (B28343). researchgate.net

Conformational Analysis and Energetic Landscapes

The three-dimensional shape, or conformation, of this compound is determined by the energetic preferences of its constituent rings and the interactions between them. This analysis is fundamental to understanding its physical properties and chemical reactivity.

Relative Stability of Cyclohexane and Cyclopentane (B165970) Ring Conformations

Both the cyclohexane and cyclopentane rings are puckered to relieve internal strain, primarily angle strain and torsional strain. msu.edu

Cyclohexane Ring: The cyclohexane ring is most stable in the chair conformation . lumenlearning.comutexas.edu This arrangement allows the C-C-C bond angles to be very close to the ideal tetrahedral angle of 109.5°, effectively eliminating angle strain. msu.edumasterorganicchemistry.com Furthermore, all the hydrogen atoms on adjacent carbons are in a staggered arrangement, which minimizes torsional strain. utexas.edu Other conformations, such as the boat and twist-boat, are significantly higher in energy due to steric hindrance and eclipsed interactions. lumenlearning.com The planar conformation is highly unstable due to severe angle and torsional strain and does not play a role in the conformational analysis of cyclohexane. utexas.edumasterorganicchemistry.com

Cyclopentane Ring: The cyclopentane ring is less rigid than the cyclohexane ring. A planar conformation would have minimal angle strain (internal angles of 108°), but it would suffer from significant torsional strain due to all C-H bonds being eclipsed. msu.edulibretexts.org To alleviate this, the ring puckers into non-planar conformations. msu.edu The two most common low-energy conformations are the envelope , where one carbon atom is out of the plane of the other four, and the twist , where two adjacent carbons are out of the plane. masterorganicchemistry.com These conformations are of comparable energy and rapidly interconvert. masterorganicchemistry.com

Interactive Table of Ring Conformations and Relative Energies

Ring SystemConformationRelative Energy (kcal/mol)Key Features
CyclohexaneChair0No angle or torsional strain. utexas.edu
Twist-Boat~5.5Intermediate in energy.
Boat~7.0Steric hindrance and torsional strain. lumenlearning.com
CyclopentaneEnvelope~0Four carbons coplanar, one out of plane. masterorganicchemistry.com
Twist~0Two carbons out of plane, reduces torsional strain. masterorganicchemistry.com

Steric and Electronic Influences on Molecular Conformation

Steric Hindrance: The most significant factor is the preference for substituents on a cyclohexane ring to occupy the equatorial position rather than the axial position. msu.edulibretexts.org When a substituent is in the axial position, it experiences steric repulsion from the two other axial hydrogen atoms on the same side of the ring. libretexts.org This is known as a 1,3-diaxial interaction. libretexts.org These non-bonding interactions increase the molecule's potential energy, making the conformation less stable. khanacademy.org

For this compound, the bulky (2-methylcyclopentyl) group will strongly prefer to be in an equatorial position on the cyclohexane ring to avoid these destabilizing 1,3-diaxial interactions. The conformation where this large group is axial would be significantly higher in energy.

Electronic Influences: While steric effects are dominant in non-polar alkanes, electronic effects such as hyperconjugation can also play a subtle role. Theoretical studies on substituted cyclohexanes have shown that interactions between molecular orbitals can influence conformational preferences. nih.gov For instance, hyperconjugative interactions between orbitals of the substituent and the ring can contribute to the stability of a particular conformer. nih.gov In this compound, these effects are generally considered secondary to the powerful influence of steric hindrance in determining the most stable three-dimensional structure.

The relative orientation of the methyl group on the cyclopentane ring and the point of attachment to the cyclohexane ring (cis or trans isomerism) will also define a set of unique stereoisomers, each with its own preferred low-energy conformation based on minimizing these steric clashes.

Applications in Advanced Chemical Systems Research

Catalysis and Catalyst Design

The reactivity of complex cycloalkanes like (2-Methylcyclopentyl)cyclohexane is of significant interest in the development of catalysts for the production of high-value chemicals and fuels. Research in this area often employs model compounds to understand the intricate reaction mechanisms at a molecular level.

While this compound itself is not a widely studied model compound, its constituent rings, cyclohexane (B81311) and methylcyclopentane, are frequently used in catalytic research. The study of the catalytic cracking of cyclohexene (B86901) and 1-methylcyclopentene, for instance, reveals that these two compounds readily isomerize into one another under catalytic conditions. rsc.org This suggests that a bicyclic compound like this compound could serve as an excellent model to study the competitive and sequential reactions of interconnected five- and six-membered rings on a single molecule. Its fixed stereochemistry and substitution provide a platform to investigate how the initial structure of a complex cycloalkane influences product distribution in catalytic reforming and cracking processes.

The interaction of cycloalkanes with catalytic surfaces is a critical factor in determining reaction pathways. The conformation of substituted cyclohexanes, for example, significantly influences their reactivity. Substituents in an axial position on a cyclohexane ring experience greater steric hindrance than those in an equatorial position, affecting how the molecule adsorbs onto a catalyst surface. libretexts.org For this compound, the methyl group on the cyclopentyl ring and the junction between the two rings create a unique steric profile that would dictate its orientation and interaction with the active sites of a heterogeneous catalyst. Studies on the hydrogenation of cyclic alkenes show that the addition of hydrogen typically occurs on the less sterically hindered face of the molecule as it adsorbs on the catalyst surface. youtube.com This principle would apply to the hydrogenation or dehydrogenation of this compound, where the accessibility of the C-H bonds to the catalytic surface would be a key determinant of the reaction outcome.

The development of new catalysts for hydrocarbon transformations often focuses on improving selectivity towards desired products. For a complex molecule like this compound, potential reactions include ring opening, isomerization, and dehydrogenation to form aromatic compounds. Research on molybdenum carbide catalysts has shown that their activity and selectivity in the isomerization and hydrogenolysis of cycloalkanes can be tuned by modifying the catalyst surface with oxygen. ucalgary.ca Furthermore, tandem catalyst systems, combining a dehydrogenation catalyst with an olefin metathesis catalyst, have been used to perform ring expansion and contraction of cycloalkanes. rsc.org Such advanced catalytic systems could be employed to selectively cleave one of the rings in this compound, leading to the formation of valuable acyclic or monocyclic products.

The table below summarizes the catalytic transformations of related cycloalkanes, providing a basis for predicting the potential reactions of this compound.

Catalyst SystemModel CompoundPrimary Transformation(s)Potential Application for this compound
Modified Molybdenum CarbideCyclopentane (B165970), Cyclohexane, MethylcyclopentaneIsomerization, HydrogenolysisSelective ring opening and isomerization
Tandem Dehydrogenation-Olefin MetathesisCyclooctane, CyclodecaneRing Expansion, ContractionControlled restructuring of the bicyclic system
Rhodium-based catalystsCyclohexaneRing opening to n-hexaneSelective cleavage of the cyclohexane ring
Platinum-based catalystsCyclohexaneDehydrogenation to benzene (B151609)Aromatization to form substituted aromatic compounds

This table is a synthesis of findings from various studies on related cycloalkanes and represents a predictive framework for the catalytic transformation of this compound.

Chemical Engineering Processes

Understanding the behavior of complex hydrocarbons under various process conditions is crucial for the design and optimization of chemical reactors and separation units. The study of reaction kinetics and thermal decomposition provides fundamental data for these engineering applications.

High-temperature water can act as both a solvent and a catalyst for a variety of organic reactions. While specific kinetic data for this compound in high-temperature water is not available, studies on related compounds like cyclohexanol (B46403) (a derivative of cyclohexane) provide valuable insights. The dehydration of cyclohexanol in high-temperature water proceeds through different pathways depending on the water density. At lower densities, cyclohexene is the primary product, while at higher densities, rearrangement to form methylcyclopentenes is observed. mdpi.com This suggests that under hydrothermal conditions, this compound could undergo complex isomerization and rearrangement reactions, in addition to potential C-C bond cleavage. The rate of these reactions would be highly dependent on temperature and pressure, which in turn affect the properties of water.

The temperature dependence of reaction rates in water-rock interactions, which can be analogous to heterogeneous catalysis, often follows the Arrhenius equation, where the rate constant increases with temperature. researchgate.net A similar relationship would be expected for the reactions of this compound in high-temperature water.

Pyrolysis is the thermal decomposition of organic materials at elevated temperatures in the absence of oxygen. youtube.com Studies on the pyrolysis of simple cycloalkanes like cyclohexane and cyclopentane reveal that the primary initiation step is the cleavage of a C-C bond to form a diradical intermediate. rsc.org This diradical can then undergo a variety of subsequent reactions, including isomerization to form an alkene, or further fragmentation into smaller molecules.

For cyclohexane, the initial ring-opening leads to a 1,6-hexyl diradical, which can isomerize to 1-hexene. rsc.org In the case of cyclopentane, a similar ring-opening to a biradical is proposed. rsc.org The pyrolysis of bicyclic compounds is expected to be more complex, with the initial bond cleavage potentially occurring in either of the rings or at the ring junction. The presence of a methyl substituent on the cyclopentyl ring of this compound would also influence the decomposition pathway, likely favoring the formation of more stable radical intermediates.

The table below outlines the major initial products observed in the pyrolysis of related cycloalkanes, which can be used to predict the likely primary decomposition products of this compound.

CompoundPrimary Decomposition PathwayMajor Initial Products
CyclohexaneC-C bond fission to form a 1,6-hexyl diradical1-Hexene, Ethene, 1,3-Butadiene
CyclopentaneProposed C-C bond cleavage to a biradicalAlkenes and smaller radical species
2-CyclopentenoneRing opening and fragmentationCarbon monoxide, Ketene, Acetylene, Ethylene

This table summarizes findings from pyrolysis studies of related cycloalkanes and provides a basis for predicting the thermal decomposition behavior of this compound. libretexts.orgrsc.org

Materials Science and Adsorbent Development

Understanding Interactions with Zeolite Materials

The interaction of this compound with zeolite materials is primarily understood through its formation as a product during catalytic processes rather than through direct adsorption studies. Research into the hydrodenitrogenation (HDN) and hydrotreating of various feedstocks using bifunctional catalysts has shown that this compound emerges as a specific ring-contracted isomer. researchgate.netresearchgate.netresearchgate.net These catalysts often possess both metallic sites for hydrogenation and Brønsted acid sites for isomerization and cracking. researchgate.netresearchgate.net

Zeolites, such as Mordenite (MOR), are known for their strong Brønsted acidity and shape-selective properties, and they are used as supports or components in such catalysts. For instance, in studies using metal phosphide (B1233454) catalysts, the formation of this compound alongside ring-opened products like hexylcyclohexane (B1328777) is taken as an indicator of the presence and activity of these Brønsted acid sites. researchgate.netresearchgate.net The compound is formed from the isomerization of larger dicycloalkane structures, such as bicyclohexane, which undergoes a ring contraction reaction on the acid sites of the catalyst. unimi.it This transformation highlights the role of the confined spaces and acidic nature of zeolite-containing materials in directing reaction pathways for complex cycloalkanes.

One study identified this compound as a product when using a multistage porous composite catalyst, NixPy-MCM-41/MOR, for n-hexane isomerization. researchgate.net This further establishes its connection to reactions occurring on zeolite-based materials.

Fuel and Combustion Chemistry

Relevance as a Component in Fuel Surrogates

Currently, this compound is not commonly included as a specific component in formulated surrogate fuels for gasoline, diesel, or jet fuel. nih.govnih.govmdpi.com Fuel surrogates are simple mixtures of a few well-characterized compounds designed to emulate the physical and chemical properties of complex real fuels for research and computational modeling. nih.govmdpi.com

Surrogate development for jet fuels often includes a dicycloalkane component to represent the naphthenic content of the fuel. nih.govmdpi.com Decalin (bicyclodecane) is a frequently chosen representative for this class. nih.gov While this compound is a C12 dicycloalkane, research has not prioritized it for inclusion or study within surrogate mixtures. Similarly, studies on gasoline surrogates have explored the addition of monocycloalkanes like cyclohexane to improve predictions of combustion phenomena such as ignition delay, but have not extended to this specific dicycloalkane. nih.govresearchgate.net

The selection of surrogate components is a complex process that involves matching various properties like cetane number, density, and distillation curves. mdpi.comrsc.org The lack of extensive research and kinetic data for this compound likely contributes to its absence in established surrogate fuel models.

Investigation of Formation and Transformation Pathways in Combustion Emissions

The formation of this compound has been identified in high-temperature catalytic processes relevant to fuel chemistry, such as hydrotreating and hydrodenitrogenation (HDN). researchgate.netacs.org It is not typically monitored as a direct emission from combustion engines but is understood as a product of specific isomerization pathways.

The primary formation route is the ring contraction of a six-member ring within a larger dicycloalkane molecule. unimi.it Studies using metal phosphide catalysts for HDN show that this compound is a favored product, indicating a reaction pathway that proceeds on Brønsted acid sites present on the catalyst surface. researchgate.netresearchgate.netresearchgate.net This suggests that under certain catalytic conditions, such as those in fuel upgrading processes, larger naphthenic structures can transform into this specific isomer.

Process Precursor Product Catalyst Feature Reference
HydrodenitrogenationBicyclohexaneThis compoundMetal and Brønsted acid sites researchgate.netunimi.it
HydrotreatingLignin-derived compoundsThis compoundMetal phosphides on activated carbon acs.org
Isomerizationn-hexaneThis compoundNixPy-MCM-41/MOR composite researchgate.net

There is currently a lack of information regarding the subsequent transformation or decomposition pathways of this compound in typical combustion environments.

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Methodologies

The synthesis of specifically substituted bicyclic alkanes such as (2-Methylcyclopentyl)cyclohexane presents unique challenges in controlling stereochemistry and achieving high yields. Future research will likely focus on developing more efficient and selective synthetic routes. One promising avenue is the application of modern catalytic systems that can facilitate direct C-H activation and functionalization of cycloalkane precursors. This could bypass multi-step classical synthetic approaches, which often involve harsh reagents and generate significant waste.

Furthermore, the development of stereoselective catalytic hydrogenation of substituted aromatic or unsaturated bicyclic precursors is a key area. For instance, the hydrogenation of methyl-substituted biphenyl (B1667301) or related unsaturated ring systems could offer a direct route to this compound, with the challenge lying in controlling the diastereoselectivity of the final product. The use of chiral catalysts and supports will be instrumental in achieving high enantiomeric excess for specific stereoisomers, which is crucial for applications where chirality plays a significant role.

Advanced Mechanistic Investigations via In-Situ Techniques

Understanding the precise mechanisms of reactions involving this compound is fundamental to optimizing its synthesis and predicting its transformations. The advent of advanced in-situ spectroscopic and analytical techniques is expected to provide unprecedented insights. Techniques such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy can allow for the real-time monitoring of reaction intermediates and transition states.

Future studies may employ these techniques to investigate the mechanisms of catalytic reforming or isomerization reactions that could lead to the formation or conversion of this compound. For example, understanding the carbocationic intermediates involved in acid-catalyzed rearrangements of larger cycloalkanes can be elucidated with greater clarity. This knowledge is vital for developing more selective catalysts and reaction conditions to produce desired isomers.

Integration of Machine Learning and Artificial Intelligence in Chemical Discovery

Furthermore, ML models can be developed to accurately predict the properties of this compound and its isomers without the need for extensive experimental work. nih.govresearchgate.net By inputting molecular descriptors, these models can estimate properties such as boiling point, viscosity, and combustion energy, which are crucial for its potential use as a fuel component or solvent. The integration of AI with automated synthesis platforms could enable the rapid design-make-test-analyze cycles for novel molecules with desired properties. nih.gov

Table 1: Potential Applications of AI in the Study of this compound

Research AreaApplication of AI/MLPotential Impact
Synthesis Planning Retrosynthetic analysis to propose novel synthetic routes. researchgate.netFaster discovery of more efficient and sustainable synthesis methods.
Property Prediction Prediction of physicochemical properties (e.g., boiling point, density, viscosity). nih.govresearchgate.netReduced need for time-consuming and expensive experimental measurements.
Reaction Optimization Optimization of reaction conditions (e.g., temperature, pressure, catalyst choice) for higher yields and selectivity.More efficient and cost-effective production of the target compound.
Mechanism Elucidation Assisting in the interpretation of complex spectroscopic data to understand reaction mechanisms.Deeper understanding of the fundamental chemistry of the compound.

Development of Sustainable Catalytic Paradigms

The principles of green chemistry are increasingly guiding research in chemical synthesis. For a compound like this compound, future research will likely focus on developing sustainable catalytic paradigms for its production and transformation. This involves the use of non-toxic, earth-abundant metal catalysts or even metal-free catalysts to replace traditional precious metal catalysts.

A significant area of interest is the catalytic conversion of biomass-derived feedstocks into valuable chemicals. It is conceivable that future research could explore pathways to synthesize this compound or related structures from renewable resources. This would involve the development of novel catalysts that can selectively perform a series of reactions, such as dehydration, cyclization, and hydrogenation, on biomass-derived platform molecules.

Broader Implications in Environmental and Atmospheric Chemical Transformations

As with any chemical compound that may be produced and used on a large scale, understanding its environmental fate and impact is crucial. Future research will need to investigate the biodegradation and atmospheric chemistry of this compound.

Studies on the microbial degradation of alkylcyclohexanes have shown that certain bacteria can metabolize these compounds, although the rates and pathways can vary. nih.govnih.govresearchgate.net Future research should focus specifically on the biodegradability of this compound in different environmental compartments, such as soil and water. battelle.org Identifying the microorganisms and enzymatic pathways involved in its degradation will be essential for assessing its environmental persistence. frontiersin.org

In terms of atmospheric chemistry, the reaction of this compound with hydroxyl radicals (•OH) will be a key area of investigation. This reaction is the primary removal pathway for many volatile organic compounds in the atmosphere. Determining the rate constant for this reaction and identifying the degradation products will be necessary to assess its potential contribution to the formation of secondary organic aerosols and ground-level ozone. The environmental effects of related compounds like methylcyclohexane (B89554) have been a subject of study and can provide a basis for future research. epa.gov

Q & A

Q. What role does this compound play in atmospheric aerosol formation?

  • Chamber Studies : Simulate OH-radical-initiated oxidation in a smog chamber. Measure secondary organic aerosol (SOA) yields (5–15%) via aerosol mass spectrometry (AMS) .
  • Implication : Methyl groups enhance SOA production via stabilized alkoxy radical pathways.

Data Contradictions and Resolution

  • NTC Behavior : Cyclohexane derivatives often lack NTC due to competing isomerization pathways. Resolve discrepancies by re-evaluating pressure effects on peroxy radical kinetics .
  • Soot Formation : Conflicting reports on benzene yields are attributed to varying ϕ (equivalence ratios). Use ϕ > 1.5 to maximize aromatic intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.